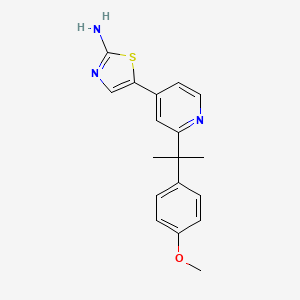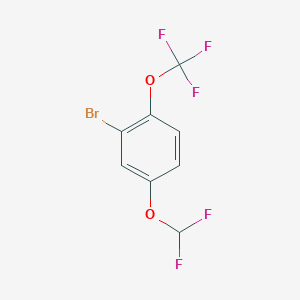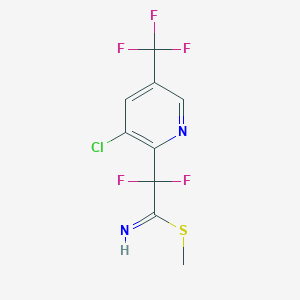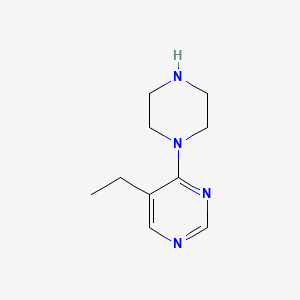
5-Ethyl-4-(piperazin-1-yl)pyrimidine
描述
5-Ethyl-4-(piperazin-1-yl)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with an ethyl group at the 5-position and a piperazine ring at the 4-position
作用机制
Target of Action
The primary target of 5-Ethyl-4-(piperazin-1-yl)pyrimidine is acetylcholinesterase (AChE) . AChE is an enzyme that is selectively responsible for hydrolyzing acetylcholine (ACh) in the brain . This enzyme plays a crucial role in learning and memory, and its inhibition is a common therapeutic approach in the treatment of Alzheimer’s disease (AD) .
Mode of Action
This compound interacts with AChE, inhibiting its activity . The compound exhibits potent inhibitory activity against AChE, and it is considered a selective AChE inhibitor . The mechanism of inhibition against AChE is analyzed as a mixed-type inhibitor of competitive inhibition and non-competitive inhibition .
Biochemical Pathways
The inhibition of AChE by this compound affects the cholinergic neurotransmission pathway . By inhibiting AChE, the compound prevents the breakdown of ACh, a neurotransmitter that plays an important role in learning and memory . This leads to an increase in the concentration of ACh in the synaptic cleft, enhancing cholinergic transmission .
Pharmacokinetics
The compound’s potent inhibitory activity against ache suggests that it may have favorable adme properties that allow it to reach its target in the brain .
Result of Action
The inhibition of AChE by this compound results in enhanced cholinergic transmission, which can alleviate the symptoms of diseases characterized by decreased cholinergic activity, such as AD . The compound’s selective inhibition of AChE suggests that it may have fewer side effects compared to non-selective AChE inhibitors .
生化分析
Biochemical Properties
5-Ethyl-4-(piperazin-1-yl)pyrimidine plays a significant role in biochemical reactions, particularly in the modulation of enzyme activity and protein interactions. This compound has been shown to interact with enzymes such as acetylcholinesterase and butyrylcholinesterase, exhibiting inhibitory effects . The inhibition of these enzymes is crucial in the context of neurodegenerative diseases, where acetylcholinesterase inhibitors are used to enhance cholinergic neurotransmission. Additionally, this compound has been found to interact with G protein-coupled receptors, specifically adenosine A2A receptors, where it acts as an inverse agonist . These interactions highlight the compound’s potential in modulating neurotransmitter systems and influencing cellular signaling pathways.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In neuronal cells, this compound has demonstrated neuroprotective and anti-neuroinflammatory properties . It reduces the expression of endoplasmic reticulum chaperones and apoptosis markers, thereby promoting cell survival. Furthermore, this compound influences cell signaling pathways by inhibiting the NF-kB inflammatory pathway, which is pivotal in regulating immune responses and inflammation . These cellular effects underscore the compound’s potential in treating neurodegenerative and inflammatory conditions.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to the active sites of acetylcholinesterase and butyrylcholinesterase, leading to enzyme inhibition . This binding interaction is facilitated by the compound’s structural compatibility with the enzyme’s active site. Additionally, this compound interacts with adenosine A2A receptors, where it acts as an inverse agonist, reducing the receptor’s activity and downstream signaling . These molecular interactions contribute to the compound’s therapeutic potential in modulating neurotransmitter systems and enzyme activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, maintaining its biochemical properties over extended periods . Degradation may occur under extreme conditions, such as high temperatures or acidic environments. Long-term studies have shown that this compound continues to exert its neuroprotective and anti-inflammatory effects, with no significant loss of activity . These findings suggest that the compound is suitable for prolonged use in biochemical research and therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low to moderate doses, the compound exhibits neuroprotective and anti-inflammatory effects without significant toxicity . At high doses, adverse effects such as hepatotoxicity and gastrointestinal disturbances have been observed . These dosage-dependent effects highlight the importance of optimizing the dosage for therapeutic applications to maximize efficacy while minimizing toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with cytochrome P450 enzymes . The compound undergoes hydroxylation and other phase I metabolic reactions, leading to the formation of metabolites that are further processed by phase II conjugation reactions. These metabolic pathways are crucial for the compound’s biotransformation and elimination from the body. Additionally, this compound influences metabolic flux by modulating enzyme activity and metabolite levels, thereby impacting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . The compound’s lipophilicity allows it to diffuse across cell membranes, facilitating its intracellular accumulation. Additionally, binding to plasma proteins influences its distribution and bioavailability. These transport and distribution mechanisms are essential for the compound’s therapeutic efficacy and pharmacokinetics.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . The compound is predominantly localized in the cytoplasm, where it interacts with various enzymes and receptors. Additionally, it may be directed to specific organelles, such as the endoplasmic reticulum or mitochondria, through targeting signals. These localization patterns are crucial for the compound’s activity and function within cells.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-4-(piperazin-1-yl)pyrimidine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 1,2-diamine derivatives with sulfonium salts under basic conditions . Another approach involves the aza-Michael addition between diamines and in situ generated sulfonium salts . These reactions are usually carried out in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and often require deprotection steps to yield the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization and chromatography, would apply.
化学反应分析
Types of Reactions
5-Ethyl-4-(piperazin-1-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Nucleophilic substitution reactions are common, where the piperazine or pyrimidine rings can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions, typically in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various alkyl or acyl groups.
科学研究应用
5-Ethyl-4-(piperazin-1-yl)pyrimidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on biological systems, particularly in the context of enzyme inhibition and receptor modulation.
Medicine: Research has focused on its potential as a therapeutic agent for neurological disorders and inflammatory diseases
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
相似化合物的比较
Similar Compounds
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: This compound also features a piperazine ring attached to a pyrimidine core and has been studied for its acetylcholinesterase inhibitory activity.
4-Benzylpiperidine: Another piperazine derivative with potential pharmacological applications.
Triazole-Pyrimidine Hybrids: These compounds combine triazole and pyrimidine rings and have shown neuroprotective and anti-inflammatory properties.
Uniqueness
5-Ethyl-4-(piperazin-1-yl)pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit acetylcholinesterase selectively, combined with its potential anti-inflammatory effects, makes it a promising candidate for further research and development in medicinal chemistry .
属性
IUPAC Name |
5-ethyl-4-piperazin-1-ylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4/c1-2-9-7-12-8-13-10(9)14-5-3-11-4-6-14/h7-8,11H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHVMKYWJWNXDLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=CN=C1N2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


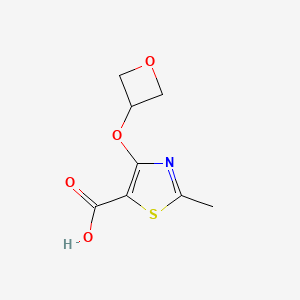
![4-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}benzenesulfonamide](/img/structure/B1409430.png)

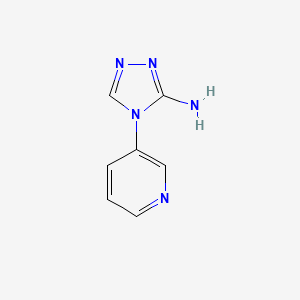
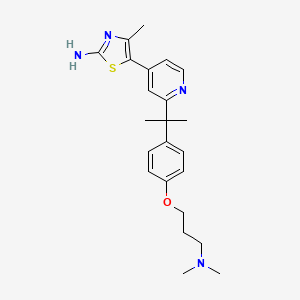
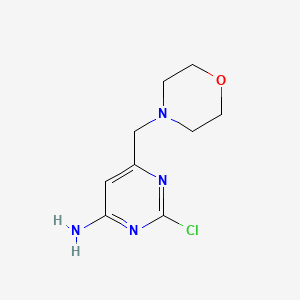

![4-Chloro-5H-pyrimido[4,5-b][1,4]oxazin-6(7H)-one](/img/structure/B1409440.png)


